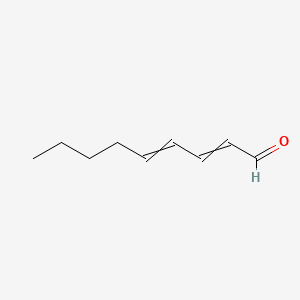
Nona-2,4-dienal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nona-2,4-dienal is a natural product found in Agaricus bisporus with data available.
Applications De Recherche Scientifique
Food Science and Flavoring
Flavor Profile
Nona-2,4-dienal is recognized for its distinct flavor characteristics, often described as fatty and fishy . It is detected in various foods such as fish, oats, cereals, and onions. This compound may serve as a biomarker for the consumption of these foods, indicating its relevance in dietary studies .
Use as a Flavoring Agent
The compound is utilized as a flavoring agent in food products. The European Food Safety Authority (EFSA) has classified this compound among other compounds used in food flavorings, confirming its safety for consumption at specified levels . Its application extends to enhancing the sensory attributes of processed foods.
Aroma Chemistry
Contribution to Aroma Profiles
this compound is a significant contributor to the aroma of various nuts and seeds. Research indicates that it plays a crucial role in the characteristic scent of walnuts . Sensory evaluations have demonstrated that this compound, along with others like trienals, collectively defines the walnut aroma profile.
Applications in Food Technology
In the context of food technology, this compound is studied for its potential to enhance or modify flavors in fruit and vegetable products. For instance, it has been identified as an important component in the aroma of clementine peel . This application underscores its utility in flavor science and product development.
Health and Safety Assessments
Safety Evaluations
The safety of this compound has been evaluated by regulatory bodies such as the EFSA. The panel concluded that it poses no safety concern for consumers when used within established limits in animal feed and food products . This assessment is crucial for ensuring public health while leveraging the compound's beneficial properties.
Research and Development
Case Studies and Research Findings
Numerous studies have been conducted to explore the properties and effects of this compound:
- A study highlighted its presence in walnut aroma compounds and assessed sensory descriptors associated with it .
- Research into food flavorings has documented this compound's role alongside other aldehydes in creating desirable flavors .
- Investigations into off-odors have identified this compound among compounds contributing to undesirable scents in various materials .
Propriétés
Numéro CAS |
30551-17-8 |
|---|---|
Formule moléculaire |
C9H14O |
Poids moléculaire |
138.21 g/mol |
Nom IUPAC |
nona-2,4-dienal |
InChI |
InChI=1S/C9H14O/c1-2-3-4-5-6-7-8-9-10/h5-9H,2-4H2,1H3 |
Clé InChI |
ZHHYXNZJDGDGPJ-UHFFFAOYSA-N |
SMILES |
CCCCC=CC=CC=O |
SMILES canonique |
CCCCC=CC=CC=O |
Densité |
0.850-0.870 |
Key on ui other cas no. |
30551-17-8 6750-03-4 |
Description physique |
Slightly yellow liquid; strong, fatty, floral |
Pictogrammes |
Irritant |
Solubilité |
soluble in fixed oils; Insoluble in water soluble (in ethanol) |
Synonymes |
2,4-nonadienal |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















